2-Bromo-6-ethoxybenzonitrile
Description
2-Bromo-6-ethoxybenzonitrile (CAS: 1365271-92-6) is a halogenated aromatic nitrile with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol . The compound features a benzonitrile core substituted with bromine at the 2-position and an ethoxy group (-OCH₂CH₃) at the 6-position.
According to supplier data from CymitQuimica, this compound is listed as discontinued but historically available in quantities ranging from 1g to 25g . Safety guidelines emphasize handling precautions, including keeping it out of reach of children and obtaining special instructions before use (P201, P202) .
Properties
IUPAC Name |
2-bromo-6-ethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKBMPDFXIBMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742865 | |
| Record name | 2-Bromo-6-ethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-92-6 | |
| Record name | Benzonitrile, 2-bromo-6-ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-ethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethoxybenzonitrile typically involves the bromination of 6-ethoxybenzonitrile. One common method includes the reaction of 6-ethoxybenzonitrile with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: Although less common, the ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Reduction: Formation of 2-bromo-6-ethoxybenzylamine.
Oxidation: Formation of 2-bromo-6-ethoxybenzoic acid.
Scientific Research Applications
2-Bromo-6-ethoxybenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-6-ethoxybenzonitrile exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine, altering the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Electronic and Steric Effects
- Bromine vs. Fluorine/Chlorine : Bromine’s larger atomic radius and polarizability enhance intermolecular interactions (e.g., halogen bonding) compared to fluorine or chlorine. For example, this compound may exhibit stronger crystal packing forces than 2-fluoro-6-methoxybenzonitrile .
- Ethoxy vs. Methoxy/Alkoxy Groups : The ethoxy group in this compound provides moderate electron-donating effects, whereas bulkier alkoxy groups (e.g., isopropoxy in 2-bromo-6-(2-methylpropoxy)benzonitrile) introduce steric hindrance, slowing nucleophilic substitution reactions .
Biological Activity
2-Bromo-6-ethoxybenzonitrile (C9H8BrNO) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine atom and an ethoxy group on the benzene ring, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
- Molecular Formula: C9H8BrNO
- Molecular Weight: 226.07 g/mol
- CAS Number: 1365271-92-6
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 14 | 64 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies show that it can induce apoptosis in cancer cells by modulating key signaling pathways.
Case Study: Breast Cancer Cells
A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in:
- IC50 Value: Approximately 20 µM, indicating effective dose-dependent growth inhibition.
- Mechanism of Action: The compound upregulated pro-apoptotic proteins (Bax and Bad) while downregulating anti-apoptotic proteins (Bcl-2 and Bcl-xL), leading to increased apoptosis rates.
Table: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 20 | Induction of apoptosis via Bcl-2 family proteins |
| HCT116 | 25 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 30 | Inhibition of proliferation |
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes relevant to various diseases.
Acetylcholinesterase (AChE) Inhibition
The compound demonstrated moderate inhibition of AChE, which is significant for developing treatments for Alzheimer's disease.
| Enzyme | Ki Value (nM) |
|---|---|
| Acetylcholinesterase | 50 ± 5 |
| Carbonic Anhydrase I | 40 ± 3 |
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids. The bromine atom enhances reactivity, allowing the compound to interact with various biological targets, potentially altering their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
